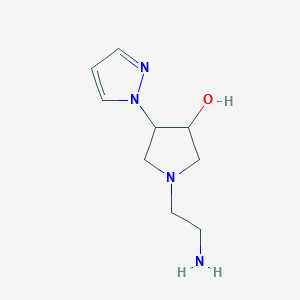

1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(2-aminoethyl)-4-pyrazol-1-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c10-2-5-12-6-8(9(14)7-12)13-4-1-3-11-13/h1,3-4,8-9,14H,2,5-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDGKYFIUVAZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CCN)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, also known by its CAS number 2098075-82-0, is a compound that has garnered attention for its potential biological activities. It features a unique structural composition that includes a pyrrolidine ring, an aminoethyl group, and a pyrazole moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

Research indicates that derivatives of pyrrolidine and pyrazole compounds often exhibit significant pharmacological activities. Specifically, studies have shown that compounds containing pyrazole rings can possess anti-inflammatory, antibacterial, and antitumor properties .

Table 1: Summary of Biological Activities

The biological activity of this compound may be attributed to its interaction with various biological targets. For instance, compounds with similar structures have been shown to act as antagonists at adrenergic receptors, which play a critical role in metabolic regulation and cardiovascular function .

In particular, studies have suggested that such compounds can influence body weight regulation and metabolic parameters in animal models of obesity by modulating adrenergic signaling pathways .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Study on Antitumor Activity

Another investigation focused on the antitumor potential of pyrazole derivatives. The study revealed that certain derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Although specific data on the compound was limited, it is likely that similar mechanisms apply due to its structural characteristics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrrolidine Derivatives with Substituted Side Chains

Compound 1a and 1b

- Structure : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b) .

- Key Differences: The pyrrolidine core in 1a/1b is substituted with a phenylethyl group instead of an aminoethyl group. Both enantiomers (3R and 3S) exhibit antiviral activity, with EC₅₀ values in the nanomolar range against specific viral strains.

- Stereochemistry (R vs. S) influences antiviral potency, suggesting similar enantiomeric sensitivity for the target compound .

1-(2-Phenoxyethyl)Pyrrolidin-3-Ol

- Structure: Features a phenoxyethyl substituent instead of aminoethyl and lacks the pyrazole moiety .

- Key Differences: The phenoxyethyl group increases logP (hydrophobicity) compared to the aminoethyl group, altering bioavailability.

Pyrazole-Containing Heterocycles with Divergent Cores

Imidazolidine-2,4-Dione Derivatives

- Structure: 1-((S)-1-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione .

- Key Differences: Replaces the pyrrolidine core with an imidazolidine-dione ring. The pyrazole is part of a larger quinoline-based substituent.

- Functional Impact :

Research Findings and Implications

- Substituent Effects: Aminoethyl groups enhance solubility and hydrogen-bonding capacity but may reduce blood-brain barrier penetration compared to phenylethyl or phenoxyethyl groups . Pyrazole moieties contribute to target binding via aromatic interactions, as seen in both antiviral and receptor antagonist compounds .

- Therapeutic Potential: The target compound’s combination of aminoethyl and pyrazole groups suggests dual applicability in antiviral and receptor-modulating contexts, though empirical validation is needed.

Notes

Synthesis Insights : Analogues like 1a/1b are synthesized via nucleophilic substitution or coupling reactions, suggesting similar pathways for the target compound .

Therapeutic Divergence: Minor structural changes (e.g., core ring substitution) can shift biological activity from antiviral to dermatological applications .

Physicochemical Properties: Aminoethyl substituents may improve aqueous solubility, critical for oral bioavailability .

Preparation Methods

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Preparation of N-protected α-enamino lactams from 2-pyrrolidinone | Protection with Cbz or Boc groups; formation of enamino lactams | N-protected α-enamino lactams (3a, 3b) | Not specified |

| 2 | Ring switching reaction with monosubstituted hydrazines | Reaction of Cbz-enaminone 3a with hydrazines under microwave irradiation or Boc-enaminone 3b under conventional heating | Formation of "ring-switched" intermediates (7a-k or 9a-u) | 16-75% (Cbz route), 40-100% (Boc route) over two steps |

| 3 | Acidolytic removal of N-protecting group | Treatment with HBr-AcOH (for Cbz) or HCl-EtOAc (for Boc) at 50°C | Final 4-(2-aminoethyl)-1H-pyrazol-5-ols as dihydrobromides or dihydrochlorides (8/8') | Purified analytically pure products |

This method enables the rapid and clean synthesis of the target compound and its analogues with good to excellent yields.

Detailed Reaction Conditions and Observations

N-Protected α-Enamino Lactams Preparation: Starting from 2-pyrrolidinone, the lactam nitrogen is protected with either carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) groups. The α-enamino functionality is introduced to facilitate subsequent ring transformations.

Ring Switching with Hydrazines: The key step involves the nucleophilic attack of monosubstituted hydrazines on the enamino lactam, leading to ring transformation and formation of the pyrazolyl substituent. For Cbz-protected substrates, microwave irradiation accelerates the reaction, ensuring clean conversion within shorter times. Boc-protected substrates react smoothly under conventional heating, providing operational simplicity.

Deprotection: Acidolytic cleavage of the protecting groups is carried out under mild acidic conditions (HBr in acetic acid or HCl in ethyl acetate) at moderate temperatures (around 50°C), yielding the free aminoethyl-pyrazolylpyrrolidin-3-ol derivatives.

Purification: The products are obtained as dihydrobromide or dihydrochloride salts, which are isolated in analytically pure form suitable for further biological or chemical studies.

Comparative Table of Key Preparation Methods

| Parameter | Cbz-Enaminone Route | Boc-Enaminone Route |

|---|---|---|

| Starting Material | 2-pyrrolidinone | 2-pyrrolidinone |

| Protecting Group | Carbobenzyloxy (Cbz) | tert-Butyloxycarbonyl (Boc) |

| Reaction with Hydrazines | Microwave irradiation | Conventional heating |

| Deprotection Reagent | HBr-AcOH | HCl-EtOAc |

| Reaction Temperature | ~50°C | ~50°C |

| Yield Range (over 2 steps) | 16-75% | 40-100% |

| Product Form | Dihydrobromide salts | Dihydrochloride salts |

| Advantages | Faster conversion under microwave | Higher yields, simpler heating |

Research Findings and Mechanistic Insights

The "ring switching" transformation is a critical step that rearranges the enamino lactam and hydrazine to form the pyrazolyl ring fused to the pyrrolidine scaffold. This step is facilitated by the electron-rich enamino group and nucleophilic hydrazine, proceeding via intermediate hydrazones.

Microwave irradiation significantly enhances the rate and cleanliness of the reaction for Cbz-protected intermediates, likely due to rapid and uniform heating.

Boc protection offers higher reactivity and better yields under conventional heating, making it preferable for scale-up or parallel synthesis.

Acidolytic deprotection conditions are mild enough to preserve the sensitive pyrazolyl and aminoethyl functionalities, ensuring high purity of the final compound.

The method allows for the generation of compound libraries with structural diversity by varying the hydrazine substituents, which is valuable for medicinal chemistry optimization.

Summary Table of Preparation Method Data

| Compound | Protecting Group | Hydrazine Used | Reaction Condition | Yield (%) | Product Salt Form |

|---|---|---|---|---|---|

| Target compound (1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol) | Boc | Appropriate monosubstituted hydrazine | Conventional heating, deprotection with HCl-EtOAc | Up to 100% | Dihydrochloride |

| Analogues | Cbz or Boc | Various hydrazines | Microwave or conventional heating | 16-100% | Dihydrobromide or dihydrochloride |

Q & A

Q. What are the established synthetic routes for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalization of the pyrrolidine core. For example:

Alkylation : Introduce the pyrazole moiety via nucleophilic substitution under reflux in ethanol or DMF .

Aminoethylation : Use 2-aminoethylating agents (e.g., bromoethylamine) under basic conditions (e.g., K₂CO₃) in aprotic solvents like THF .

Optimization involves controlling temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios. Purity is enhanced via recrystallization from DMF-EtOH mixtures (1:1) .

Q. How is the compound characterized spectroscopically, and what are common pitfalls in data interpretation?

- Methodological Answer :

- NMR : Focus on distinguishing pyrrolidine C-H (δ 2.5–3.5 ppm) from pyrazole protons (δ 7.5–8.5 ppm). Overlapping signals may require 2D techniques like COSY or HSQC .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns help verify the aminoethyl group .

- Pitfalls : Residual solvents (e.g., DMF) in NMR or incomplete derivatization in MS can skew results. Always cross-validate with elemental analysis .

Q. What solvents and catalysts are optimal for stabilizing the compound during synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid recrystallization . Catalysts like NaH or K₂CO₃ improve alkylation efficiency, but excess base may hydrolyze the pyrrolidine ring—monitor pH rigorously .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., chiral centers) be controlled during synthesis?

- Methodological Answer : The pyrrolidine ring’s C3 hydroxyl group and aminoethyl side chain introduce chirality. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to enforce enantioselectivity . For example, L-proline-derived catalysts yield >90% ee in similar pyrrolidine systems .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) .

- Metabolic Stability : Test for compound degradation via LC-MS/MS; use deuterated analogs to track metabolites .

- Target Engagement : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Q. How does the pyrazole substituent influence binding to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Computational Modeling : Perform docking studies (AutoDock Vina) to map pyrazole interactions with ATP-binding pockets (e.g., EGFR kinase). Compare with analogs lacking the 1H-pyrazol-1-yl group .

- SAR Studies : Synthesize derivatives with halogens or methyl groups at pyrazole C3/C5 positions. Test affinity via radioligand binding assays .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Chemistry : Replace batch reactions with flow chemistry for better heat/mass transfer. Use in-line FTIR to monitor intermediate formation .

- Purification : Switch from column chromatography to crystallization (solvent: heptane/EtOAc) for >95% purity at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.